molecular formula C27H36N6O3 B605352 Alteminostat CAS No. 1246374-97-9

Alteminostat

Cat. No. B605352
M. Wt: 492.62
InChI Key: YEQGPOVCXMZUBT-UHFFFAOYSA-N
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Description

Alteminostat (CKD-581) is a potent HDAC inhibitor . It is a novel hydroxamate-based pan-HDAC inhibitor that increases acetylation of histones and other proteins involved in multiple oncogenic pathways . It modulates gene expression involved in cell-cycle regulation, differentiation, and apoptosis . Alteminostat can be used for lymphoma and multiple myeloma research .


Molecular Structure Analysis

Alteminostat has a molecular formula of C27H36N6O3 . Its exact mass is 492.28 and its molecular weight is 492.620 . The elemental analysis shows that it contains Carbon (65.83%), Hydrogen (7.37%), Nitrogen (17.06%), and Oxygen (9.74%) .


Physical And Chemical Properties Analysis

Alteminostat has a density of 1.2±0.1 g/cm^3 . Its molar refractivity is 140.9±0.5 cm^3 . It has 9 H bond acceptors and 2 H bond donors . It also has 9 freely rotating bonds . Its ACD/LogP is 2.89 .

Scientific Research Applications

  • Alteminostat, also known as CKD-581, is being investigated for its efficacy in treating multiple myeloma (MM). A study found that Alteminostat, in combination with lenalidomide and dexamethasone, demonstrated promising anti-cancer efficacy in both in vitro and in vivo studies, including xenograft models of MM. It was well tolerated in patients with lymphoma and MM refractory to standard therapy (Min et al., 2019).

  • Another study focused on the effects of atorvastatin and artichoke leaf tincture on oxidative stress in hypercholesterolemic rats. While this study did not directly involve Alteminostat, it provides insights into the broader field of cholesterol and lipid metabolism, which can be relevant for understanding the potential applications of Alteminostat in similar contexts (Crevar-Sakač et al., 2016).

  • Research on the combination of atorvastatin with Panax notoginseng saponins (PNS) in rats with atherosclerosis complicated with hepatic injury indicated that such combinations could have a significant hypolipidemic effect and hepatic enzyme stability function. This study, while not directly related to Alteminostat, provides context for the potential use of combined drug therapies in treating complex diseases (Jiang et al., 2017).

Safety And Hazards

Alteminostat should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . In a clinical trial, the most common (>20% of subjects) drug-related adverse events were thrombocytopenia, neutropenia, anemia, muscle spasms, fatigue, upper abdominal pain, and constipation .

Future Directions

Alteminostat has shown significant in vitro growth inhibition of multiple myeloma cell lines . It has demonstrated promising anti-cancer efficacy both in vitro and in vivo studies, including xenograft models of multiple myeloma . The challenge in the future will be to fully understand the epigenomes and epigenetic mutations in peripheral T-cell lymphoma to find more reliable early diagnostic markers and clearer therapeutic targets .

properties

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methylindazol-6-yl)phenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQGPOVCXMZUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alteminostat

CAS RN

1246374-97-9
Record name Alteminostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246374979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALTEMINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FM6TS1M0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
CK Min, K Kim, SJ Kim, DH Yoon, SS Park, S Han - Blood, 2019 - Elsevier
Background Alteminostat (CKD-581), a novel hydroxamate-based pan-HDAC inhibitor, increases acetylation of histones and other proteins involved in multiple oncogenic pathways. It …
Number of citations: 2 www.sciencedirect.com
SJ Kim, UJ Kim, HY Yoo, YJ Choi, KW Kang - International Journal of …, 2020 - mdpi.com
… CKD-581 (alteminostat) is a new HDAC inhibitor that targets class I–II HDACs. A phase I clinical study was conducted to evaluate the safety and tolerability of CKD-581 for patients with …
Number of citations: 5 www.mdpi.com
A Ganesan - Medical Epigenetics, 2021 - Elsevier
There are eleven human isoforms of the zinc-dependent histone deacetylases (HDACs). These proteins are involved in the removal of acetyl and fatty acid acyl chains from polyamines …
Number of citations: 3 www.sciencedirect.com
A Manta, S Kazanas, S Karamaroudis, H Gogas… - Oncology …, 2022 - ncbi.nlm.nih.gov
Epigenetic mechanisms, such as DNA methylation and histone modifications (eg, acetylation and deacetylation), are strongly implicated in the carcinogenesis of various malignancies. …
Number of citations: 1 www.ncbi.nlm.nih.gov
CT Su, JC Ye - Journal of Hematology & Oncology, 2021 - Springer
… prior lines of therapy in a trial designed to assess alteminostat in combination with lenalidomide and dexamethasone [28]. Alteminostat is a novel pan-HDAC inhibitor with significant in …
Number of citations: 12 link.springer.com
SJ Kim, S Kim, YJ Choi, UJ Kim… - Biomolecules & …, 2022 - ncbi.nlm.nih.gov
… In the present study, we revealed that CKD-581 (alteminostat), a novel pan-HDAC inhibitor, downregulated oncoproteins with DACT3 induction in MM cells, and further, we elucidated …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Listro, G Rossino, F Piaggi, FF Sonekan… - Frontiers in …, 2022 - frontiersin.org
Suramin was the first urea-based drug to be approved in the clinic, and in the following century, a number of milestone drugs based on this scaffold were developed. Indeed, urea soon …
Number of citations: 7 www.frontiersin.org
TY Taha - 2020 - search.proquest.com
Histone deacetylase (HDAC) proteins are the most studied and characterized erasers of post-translational modifications (PTMs) and play a pivotal role in the epigenetic machinery. …
Number of citations: 3 search.proquest.com
M Brindisi, C Zwergel, A Barakat, S Collina… - Women in Chemistry …, 2023 - books.google.com
… Compound CKD-581 (or recently baptized as Alteminostat) is under Phase I studies for the treatment of lymphoma and multiple myeloma. Lastly, among the others, the name of two …
Number of citations: 0 books.google.com
World Health Organization - WHO Drug Information, 2019 - apps.who.int
World Health Organization.(‎ 2019)‎. International nonproprietary names for pharmaceutical substances (‎ INN)‎: recommended INN: list 81. WHO Drug Information, 33 (‎ 1)‎, 43-133. World …
Number of citations: 3 apps.who.int

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